molecular formula C31H27NO4 B15221836 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

Cat. No.: B15221836
M. Wt: 477.5 g/mol
InChI Key: KZTMMKZGZDPCQM-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid typically involves several steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Biphenyl Moiety: The biphenyl group is introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound, using a palladium catalyst.

    Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, forming biphenyl ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Biphenyl ketones or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides.

    Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.

Biology and Medicine

    Pharmaceuticals: Acts as an intermediate in the synthesis of drugs targeting specific proteins or enzymes.

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.

Industry

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The biphenyl moiety can interact with various biological targets, including proteins and enzymes, through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but lacks the biphenyl moiety.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl group instead of the biphenyl moiety.

Uniqueness

The presence of the biphenyl moiety in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid provides unique hydrophobic and π-π stacking interactions, making it particularly useful in applications requiring strong non-covalent interactions.

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)23(18-22-12-4-5-13-24(22)21-10-2-1-3-11-21)19-32-31(35)36-20-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h1-17,23,29H,18-20H2,(H,32,35)(H,33,34)/t23-/m1/s1

InChI Key

KZTMMKZGZDPCQM-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.